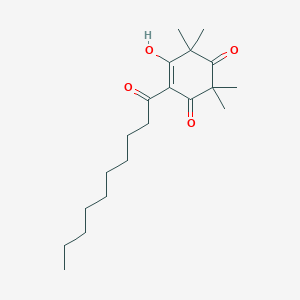
4-Decanoyl-5-hydroxy-2,2,6,6-tetramethylcyclohex-4-ene-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Decanoyl-5-hydroxy-2,2,6,6-tetramethylcyclohex-4-ene-1,3-dione is a complex organic compound with a unique structure It is characterized by a cyclohexene ring substituted with decanoyl and hydroxy groups, along with four methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Decanoyl-5-hydroxy-2,2,6,6-tetramethylcyclohex-4-ene-1,3-dione typically involves multi-step organic reactions. One common approach is the acylation of 5-hydroxy-2,2,6,6-tetramethylcyclohex-4-ene-1,3-dione with decanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
4-Decanoyl-5-hydroxy-2,2,6,6-tetramethylcyclohex-4-ene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The decanoyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of 4-decanoyl-2,2,6,6-tetramethylcyclohex-4-ene-1,3-dione.
Reduction: Formation of 4-decanoyl-5-hydroxy-2,2,6,6-tetramethylcyclohex-4-ene-1,3-diol.
Substitution: Formation of various acyl-substituted derivatives.
Scientific Research Applications
4-Decanoyl-5-hydroxy-2,2,6,6-tetramethylcyclohex-4-ene-1,3-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Decanoyl-5-hydroxy-2,2,6,6-tetramethylcyclohex-4-ene-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For example, its hydroxy and decanoyl groups may interact with active sites of enzymes, altering their activity and leading to various biochemical outcomes.
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxy-2,2,6,6-tetramethylcyclohex-4-ene-1,3-dione
- 4-Decanoyl-2,2,6,6-tetramethylcyclohex-4-ene-1,3-dione
Uniqueness
4-Decanoyl-5-hydroxy-2,2,6,6-tetramethylcyclohex-4-ene-1,3-dione is unique due to the presence of both decanoyl and hydroxy groups on the cyclohexene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H32O4 |
|---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
4-decanoyl-5-hydroxy-2,2,6,6-tetramethylcyclohex-4-ene-1,3-dione |
InChI |
InChI=1S/C20H32O4/c1-6-7-8-9-10-11-12-13-14(21)15-16(22)19(2,3)18(24)20(4,5)17(15)23/h22H,6-13H2,1-5H3 |
InChI Key |
TWALKIRRGNQGET-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)C1=C(C(C(=O)C(C1=O)(C)C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















